

Crystallization of HIV Protease in Complex with Fosamprenavir: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of Human Immunodeficiency Virus (HIV) protease in complex with **fosamprenavir**. **Fosamprenavir** is a prodrug that is rapidly hydrolyzed in the gut epithelium by cellular phosphatases to its active form, amprenavir, which is a potent inhibitor of the HIV-1 protease. [1][2][3][4] Therefore, the protocols described herein focus on the co-crystallization of HIV protease with amprenavir.

Understanding the three-dimensional structure of the HIV protease-inhibitor complex is crucial for structure-based drug design and for elucidating the mechanisms of drug resistance.[5][6] X-ray crystallography is a powerful technique to determine these structures at atomic resolution.

Data Presentation

Table 1: HIV-1 Protease Expression and Purification Summary



Parameter	Details	Reference
Expression System	Escherichia coli BL21-Gold (DE3)pLysS competent cells	[7]
HIV-1 Protease Variant	Stabilized mutant with mutations to minimize autoproteolysis (e.g., Q7K, L33I, L63I) and prevent oxidation (e.g., C67A, C95A)	[7][8]
Purification Method	Purified from inclusion bodies, followed by refolding and cation exchange chromatography.	[7][8]
Final Protein Concentration	1–2 mg/mL	[7]

Table 2: Crystallization Conditions for HIV Protease- Amprenavir Complex



Parameter	Condition	Reference
Crystallization Method	Hanging Drop Vapor Diffusion	[7]
Protein Concentration	1.2–1.8 mg/mL	[9]
Ligand	Amprenavir (active form of Fosamprenavir)	[1][2]
Ligand Concentration	3 to 5-fold molar excess over protease	[7][9]
Reservoir Solution	0.25 M sodium citrate, pH 6.0, 10% DMSO, 40%–60% saturated ammonium sulfate	[7]
Drop Composition	1 μL protein-inhibitor solution + 1 μL reservoir solution	[7]
Temperature	20 °C	[7]
Crystal Dimensions	~0.4 mm × 0.2 mm × 0.3 mm	[7]

Table 3: X-ray Diffraction Data Collection and Refinement Statistics (Example for a similar complex)

Parameter	Value	Reference
Resolution (Å)	2.20	[10]
Space Group	P212121	[11][12]
Unit Cell Dimensions (Å)	a=51.7, b=59.2, c=62.45	[12]
R-work / R-free	0.203 / 0.244	[10]
Data Collection Temperature	100 K (cryo-cooled)	
Cryoprotectant	20% glycerol in reservoir solution	

Experimental Protocols



Expression and Purification of HIV-1 Protease

This protocol is based on established methods for expressing and purifying a stabilized variant of HIV-1 protease.[13][7][8]

Materials:

- E. coli BL21-Gold (DE3)pLysS competent cells
- Expression vector containing the gene for a stabilized HIV-1 protease mutant
- Luria-Bertani (LB) medium
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)
- Cell lysis buffer
- Denaturation and refolding buffers
- Cation exchange chromatography column and buffers

Procedure:

- Transform the expression vector into E. coli BL21-Gold (DE3)pLysS cells.
- Grow the transformed cells in LB medium at 37°C until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow the culture for 3-4 hours.
- · Harvest the cells by centrifugation.
- Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.
- Centrifuge the lysate to pellet the inclusion bodies.
- Wash the inclusion bodies multiple times to remove contaminants.



- Solubilize the inclusion bodies in a denaturation buffer containing 6 M guanidine hydrochloride.
- Refold the protease by rapid dilution into a refolding buffer.
- Purify the refolded protease using cation exchange chromatography.
- Concentrate the purified protein to 1-2 mg/mL.

Co-crystallization of HIV-1 Protease with Amprenavir

This protocol utilizes the hanging drop vapor diffusion method.[13][7]

Materials:

- Purified and concentrated HIV-1 protease
- Amprenavir (dissolved in a suitable solvent like DMSO)
- Crystallization plates (24- or 48-well)
- · Siliconized glass cover slips
- Reservoir solution (e.g., 0.25 M sodium citrate pH 6.0, 10% DMSO, and 40%–60% saturated ammonium sulfate)

Procedure:

- Prepare the protein-inhibitor complex by incubating the purified HIV-1 protease with a 3 to 5fold molar excess of amprenavir for at least 1 hour on ice.
- Pipette 500 μL of the reservoir solution into the wells of the crystallization plate.
- On a siliconized cover slip, mix 1 μ L of the protein-inhibitor complex solution with 1 μ L of the reservoir solution to form the "drop".
- Invert the cover slip and seal the well of the crystallization plate.
- Incubate the plate at 20°C and monitor for crystal growth over several days to weeks.



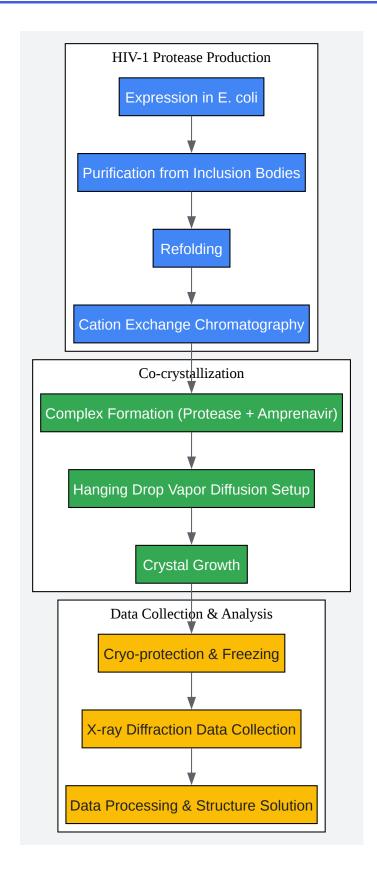
X-ray Diffraction Data Collection

Procedure:

- Once crystals of suitable size are obtained, they need to be cryo-cooled for data collection to minimize radiation damage.
- Briefly soak the crystal in a cryoprotectant solution (e.g., reservoir solution supplemented with 20% glycerol).[13]
- Mount the crystal on a nylon loop and flash-freeze it in liquid nitrogen.[13]
- Collect X-ray diffraction data at a synchrotron beamline.
- Process the diffraction data using software such as Mosflm and the CCP4 suite.[13]

Visualizations

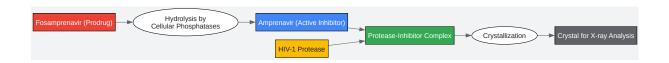




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Caption: Experimental workflow for the crystallization of HIV protease with **fosamprenavir** (as amprenavir).



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Caption: Logical relationship from **fosamprenavir** to the final crystal for structural analysis.

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